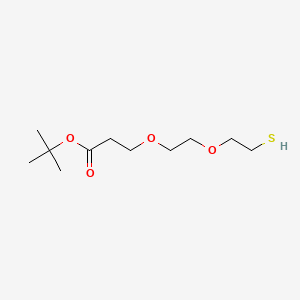

Thiol-PEG2-t-butyl ester

Vue d'ensemble

Description

Thiol-PEG2-t-butyl ester, also known as tert-butyl 3-[2-(2-sulfanylethoxy)ethoxy]propanoate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which is crucial in the synthesis of PROTAC molecules. These molecules are designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system.

Mécanisme D'action

Target of Action

Thiol-PEG2-t-butyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. It connects two essential ligands, one for the E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking the target protein to an E3 ubiquitin ligase, this compound enables the selective degradation of specific proteins .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs. The polyethylene glycol (PEG) part of the molecule can enhance the stability and solubility of the PROTAC , potentially improving its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects depending on the specific protein targeted .

Action Environment

The action of this compound, as part of a PROTAC, takes place within the cell . The efficiency of its action can be influenced by various environmental factors within the cell, such as the presence of the target protein and E3 ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system . Additionally, the stability of this compound could be affected by factors such as pH and the presence of other reactive molecules .

Analyse Biochimique

Biochemical Properties

Thiol-PEG2-t-butyl ester is involved in various biochemical reactions due to its ability to form stable linkages with other molecules. It interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction is essential for the formation of PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest. The this compound linker facilitates the proximity of these two ligands, enabling the ubiquitin ligase to tag the target protein for degradation by the proteasome .

Cellular Effects

This compound influences various cellular processes by mediating the degradation of specific proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the removal of a particular protein may disrupt a signaling pathway, leading to changes in gene expression and alterations in cellular metabolism. The ability of this compound to target and degrade specific proteins makes it a powerful tool for studying the roles of these proteins in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. The thiol group of this compound forms a covalent bond with the cysteine residue of the target protein, while the polyethylene glycol chain provides flexibility and stability to the PROTAC molecule. This allows the E3 ubiquitin ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. This process effectively reduces the levels of the target protein in the cell, allowing researchers to study the effects of its absence on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects are often dependent on the stability of the PROTACs formed with this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may effectively degrade target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular processes. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the tagging and degradation of target proteins. This interaction can affect metabolic flux and metabolite levels, particularly in pathways where the target protein plays a critical role. Understanding these metabolic pathways is crucial for optimizing the use of this compound in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. The polyethylene glycol chain of this compound enhances its solubility and stability, allowing it to reach its target sites effectively .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on target proteins. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. The subcellular localization of this compound is critical for its activity, as it ensures that the compound interacts with its intended targets within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thiol-PEG2-t-butyl ester can be synthesized through a series of chemical reactions involving thiol and PEG derivatives. One common method involves the esterification of thiol-PEG2 with tert-butyl alcohol in the presence of a catalyst such as boron trifluoride etherate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and ensure high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of heterogeneous catalysts, such as sulfuric acid dispersed on anhydrous magnesium sulfate, is also common to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Thiol-PEG2-t-butyl ester undergoes various chemical reactions, including:

Thiol-ene reactions: These are “click” reactions where the thiol group reacts with alkenes to form thioether bonds.

Hydrothiolation: This reaction involves the addition of thiol to alkenes or alkynes, forming thioether products.

Common Reagents and Conditions

Thiol-ene reactions: Typically conducted under radical initiation conditions using photoinitiators or thermal initiators.

Hydrothiolation: Often performed under mild conditions with catalysts such as mercaptoalkoxysilane.

Major Products Formed

The major products formed from these reactions are thioether derivatives, which are valuable in various applications, including polymer synthesis and material science .

Applications De Recherche Scientifique

Thiol-PEG2-t-butyl ester has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

Biology: Employed in the development of targeted therapies for diseases by degrading disease-causing proteins.

Medicine: Utilized in drug discovery and development, particularly in creating molecules that can selectively degrade target proteins.

Industry: Applied in the production of advanced materials, such as anti-fog coatings and hydrophilic surfaces.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Thiol-PEG3-t-butyl ester

- Thiol-PEG4-t-butyl ester

- Thiol-PEG5-t-butyl ester

Uniqueness

Thiol-PEG2-t-butyl ester is unique due to its specific PEG chain length, which provides optimal flexibility and solubility for PROTAC synthesis. Compared to its analogs with longer PEG chains, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for various applications .

Activité Biologique

Thiol-PEG2-t-butyl ester is a specialized compound within the class of polyethylene glycol (PEG) derivatives, notable for its applications in bioconjugation and drug delivery systems. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties

this compound, with the CAS number 1398044-50-2, features a thiol group, a t-butyl ester group, and a two-unit PEG chain. This structure enhances solubility and provides reactive sites for conjugation with biomolecules. The compound's unique properties make it suitable for various biological applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

Role in PROTACs

this compound serves as a crucial linker in PROTACs, which are engineered molecules designed to induce targeted protein degradation. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest. This proximity facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome pathway .

Biochemical Pathways

The primary biochemical pathway involved is the ubiquitin-proteasome system , which is essential for regulating protein levels within cells. By linking specific ligands through this compound, researchers can effectively manipulate this pathway to achieve desired therapeutic outcomes .

Pharmacokinetics

This compound enhances the pharmacokinetic properties of conjugated drugs by improving their solubility and stability in biological fluids. The PEG component contributes to reduced immunogenicity and increased circulation time in vivo, which is critical for therapeutic efficacy .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Property | Description |

|---|---|

| Molecular Weight | 250.36 g/mol |

| Purity | ≥95% |

| Solubility | High water solubility due to PEG component |

| Reactivity | Forms stable covalent bonds with cysteine residues in proteins |

| Biological Applications | Drug delivery systems, PROTAC synthesis, bioconjugation reactions |

Case Studies and Research Findings

-

Synthesis of PROTACs

A study demonstrated that incorporating this compound into PROTAC designs significantly improved the degradation efficiency of target proteins in cancer cells. The use of this linker allowed for enhanced binding affinity to E3 ligases while maintaining specificity for target proteins . -

Bioconjugation Applications

Research highlighted the effectiveness of this compound in bioconjugation reactions involving therapeutic agents such as peptides and antibodies. The thiol group facilitates covalent attachment to proteins with free cysteine residues, enhancing drug delivery efficiency . -

Stability Studies

Stability assessments indicated that conjugates formed using this compound exhibited prolonged half-lives in serum compared to non-PEGylated counterparts. This stability is crucial for maintaining therapeutic levels of drugs over extended periods .

Propriétés

IUPAC Name |

tert-butyl 3-[2-(2-sulfanylethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4S/c1-11(2,3)15-10(12)4-5-13-6-7-14-8-9-16/h16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDGYPDPSZWMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.